molecular formula C11H8N2O2 B13132109 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile

2-(2-Hydroxy-6-methoxybenzylidene)malononitrile

Cat. No.: B13132109
M. Wt: 200.19 g/mol
InChI Key: SSXHFCYICJRUAO-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2. This compound is known for its unique structure, which includes a benzylidene group attached to a malononitrile moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-hydroxy-6-methoxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of a solvent such as ethanol or ethyl acetate and a base like piperidine or pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid catalysts, such as hydrotalcites, can also enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzylidene malononitrile derivatives.

Scientific Research Applications

2-(2-Hydroxy-6-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

  • 2-(2-Hydroxybenzylidene)malononitrile
  • 2-(3-Hydroxy-4,5-dimethoxybenzylidene)malononitrile
  • 2-(2,5-Dihydroxybenzylidene)malononitrile

Comparison: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-[(2-hydroxy-6-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H8N2O2/c1-15-11-4-2-3-10(14)9(11)5-8(6-12)7-13/h2-5,14H,1H3

InChI Key

SSXHFCYICJRUAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=C(C#N)C#N)O

Origin of Product

United States

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